5-iodo-6-methyl-1H-indazole
Description
Significance of the Indazole Scaffold in Contemporary Chemical and Biological Research
The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. igi-global.comresearchgate.netresearchgate.net Its importance is highlighted by its presence in numerous commercially available drugs and compounds currently in clinical investigation. igi-global.comnih.gov
The indazole nucleus serves as a crucial heterocyclic aromatic core in a multitude of molecules with potential biological activity. igi-global.comresearchgate.net This 10-π electron aromatic system is considered a bioisostere of the indole (B1671886) ring system, meaning it can often be substituted for an indole group in a biologically active molecule without losing the desired activity. researchgate.net The diverse functionalization possibilities of the indazole ring allow for the fine-tuning of a molecule's properties, such as its binding affinity to biological targets and metabolic stability. researchgate.netresearchgate.net Indazole derivatives have been investigated for a wide array of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, antitumor, and anti-HIV properties. researchgate.netnih.gov
The prevalence of the indazole scaffold in drug discovery is a testament to its versatility. mdpi.comigi-global.comresearchgate.net A vast number of synthetic methods have been developed to construct and modify the indazole ring system, enabling the creation of large libraries of derivatives for high-throughput screening. mdpi.combenthamdirect.com These efforts have led to the identification of numerous indazole-containing compounds with significant therapeutic potential. researchgate.netnih.gov For example, several FDA-approved small molecule anti-cancer drugs feature the indazole scaffold. researchgate.net The ongoing research into new synthetic routes and the exploration of the structure-activity relationships of indazole derivatives continue to be active areas of investigation in medicinal chemistry. mdpi.combenthamdirect.com
Role as a Heterocyclic Aromatic Core in Potential Bioactive Molecules
Positional Isomerism and Tautomerism in Indazole Systems
Indazole can exist in three main tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. researchgate.net Extensive theoretical and experimental studies have been conducted to understand the relative stabilities of these tautomers. thieme-connect.denih.gov Computational studies, including Density Functional Theory (DFT) calculations, have consistently shown that the 1H-tautomer is the most thermodynamically stable form in the gas phase, in solution, and in the solid state. nih.govnih.govbeilstein-journals.org This is attributed to its benzenoid aromatic character, which is more stable than the quinonoid character of the 2H-tautomer. nih.govbeilstein-journals.org The 3H-indazole tautomer is generally considered to be the least stable and is rarely observed. Experimental evidence from X-ray crystallography and various spectroscopic techniques, such as NMR, confirms the predominance of the 1H-tautomer for N-unsubstituted indazoles. thieme-connect.de
The presence of substituents on the indazole ring can significantly influence the tautomeric equilibrium. beilstein-journals.orgvulcanchem.com Both the electronic and steric effects of the substituents play a role in determining the preferred tautomeric form. beilstein-journals.orgnih.gov For instance, electron-withdrawing groups can affect the acidity of the N-H proton and thereby influence the tautomeric preference. The position of the substituent is also crucial; for example, substituents at the C3 position can exert steric hindrance that may destabilize one tautomer over another. wuxibiology.com Similarly, substituents at the C7 position can influence the regioselectivity of reactions like N-alkylation. nih.gov Computational studies have been employed to predict how different substituents at various positions on the indazole ring affect the relative energies of the 1H- and 2H-tautomers. wuxibiology.com
Theoretical and Experimental Investigations of 1H-, 2H-, and 3H-Indazole Tautomers
Contextualizing 5-Iodo-6-methyl-1H-indazole within Indazole Research
The compound this compound is a specific derivative of the indazole scaffold. The "1H" designation indicates that the proton is located on the nitrogen at position 1, which is the more stable tautomeric form. mdpi.com The substituents, an iodine atom at position 5 and a methyl group at position 6, provide specific chemical properties and potential for further functionalization. The iodine atom, being a halogen, can serve as a leaving group in various cross-coupling reactions, making this compound a valuable building block in organic synthesis for the creation of more complex molecules. smolecule.com The methyl group can influence the molecule's lipophilicity and steric profile. Research on similar substituted indazoles, such as 3-iodo-6-methyl-5-nitro-1H-indazole and 5-bromo-3-iodo-6-methyl-1H-indazole, highlights the importance of halogenated and methylated indazoles as intermediates in the synthesis of biologically active compounds. The specific substitution pattern of this compound makes it a subject of interest for exploring its own potential biological activities and for its use as a versatile synthetic intermediate.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1034154-15-8 | chemscene.com |
| Molecular Formula | C₈H₇IN₂ | chemscene.com |
| Molecular Weight | 258.06 g/mol | chemscene.com |
| Purity | 98% | chemscene.com |
| Storage | 4°C, protect from light | chemscene.com |
| TPSA | 28.68 | chemscene.com |
| LogP | 2.47592 | chemscene.com |
| H-Bond Acceptors | 1 | chemscene.com |
| H-Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
Table 2: Tautomer Stability in Indazole Systems
| Tautomer | Relative Stability | Reason | Source |
| 1H-Indazole | Most Stable | Thermodynamically favored due to its benzenoid aromatic character. | nih.govnih.govbeilstein-journals.org |
| 2H-Indazole | Less Stable | Possesses a less stable quinonoid character. | nih.govbeilstein-journals.org |
| 3H-Indazole | Least Stable | Rarely observed in practice. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-6-methyl-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGCOYCORNCDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1I)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731571 | |
| Record name | 5-Iodo-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034154-15-8 | |
| Record name | 5-Iodo-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 5 Iodo 6 Methyl 1h Indazole
Substitution Reactions and Mechanisms
Substitution reactions are fundamental to the functionalization of aromatic systems. In the case of 5-iodo-6-methyl-1H-indazole, the nature of the substitution—nucleophilic or electrophilic—is determined by the attacking reagent and the electronic properties of the indazole ring.
The presence of a halogen atom on the indazole ring, such as the iodine at the C-5 position, allows for nucleophilic aromatic substitution (SNAᵣ) reactions. evitachem.com In this type of reaction, a nucleophile replaces the leaving group (iodide) on the aromatic ring. The reaction typically proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex.
The rate and feasibility of SNAᵣ are highly dependent on the electronic nature of the aromatic ring. The reaction is generally favored on electron-poor aromatic systems, where the presence of electron-withdrawing groups helps to stabilize the negative charge of the intermediate. In this compound, the electron-donating nature of the C-6 methyl group tends to deactivate the ring towards nucleophilic attack. However, the iodine atom itself, being a good leaving group, can facilitate the substitution. Halogenated indazoles can undergo nucleophilic substitution where the halogen atom is replaced by various nucleophiles, such as amines or thiols, allowing for the synthesis of diverse derivatives. smolecule.com
| Reaction Type | Description | Key Factors for this compound |
| Nucleophilic Aromatic Substitution (SNAᵣ) | Replacement of the iodo group by a nucleophile. | - Leaving Group: Iodine is an effective leaving group. - Ring Electronics: The C-6 methyl group is electron-donating, which can disfavor the reaction compared to indazoles with electron-withdrawing groups. - Nucleophiles: Can include amines, thiols, and alkoxides. |
Cross-Coupling Methodologies for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and the iodo substituent at the C-5 position of this compound makes it an ideal substrate for such transformations.
The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds, pairing an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. rsc.org 3-Iodoindazoles are frequently used in Suzuki reactions to introduce aryl or heteroaryl groups. nih.govmdpi.com For this compound, the reaction would involve the coupling of an aryl or vinyl boronic acid at the C-5 position.
The reaction is compatible with a wide range of functional groups and typically proceeds in high yields. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for the success of the coupling. For instance, Pd(PPh₃)₄ is a commonly used catalyst, often in a solvent mixture like dioxane and water with a base such as sodium carbonate. nih.gov Microwave irradiation has also been shown to accelerate these reactions significantly. nih.gov The steric hindrance from the adjacent C-6 methyl group might influence the reaction kinetics but is not expected to prevent the coupling.
| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product Type |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 5-aryl-6-methyl-1H-indazole |
| This compound | Heteroarylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 5-heteroaryl-6-methyl-1H-indazole |
| This compound | Pinacol vinyl boronate | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 5-vinyl-6-methyl-1H-indazole |
The Heck reaction provides a method for the arylation or vinylation of alkenes, or conversely, the alkenylation of aryl halides. google.com For this compound, a Heck reaction with an alkene, such as methyl acrylate, would lead to the formation of a C-C bond at the C-5 position, yielding a 5-alkenyl-6-methyl-1H-indazole derivative. researchgate.netrsc.org
These reactions are typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of a phosphine (B1218219) ligand and a base. google.comresearchgate.net A critical consideration for Heck reactions involving N-H containing heterocycles like indazole is the potential for side reactions. Therefore, protection of the indazole nitrogen (e.g., as a Boc or SEM derivative) is often necessary to achieve good yields and prevent the formation of unwanted byproducts. researchgate.net The iodo-substituted indazoles are highly reactive in these couplings. google.com
| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product Example |
| N-protected this compound | Methyl acrylate | Pd(OAc)₂ | NaHCO₃ | DMF | Methyl 3-(N-protected-6-methyl-1H-indazol-5-yl)acrylate |
| N-protected this compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | N-protected 6-methyl-5-styryl-1H-indazole |
Suzuki-Miyaura Coupling for C-C Bond Formation
Electrophilic Aromatic Substitution on the Indazole Ring System
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The indazole ring is considered electron-rich and is generally susceptible to electrophilic attack. smolecule.comsmolecule.com The outcome of such a reaction on this compound is governed by the directing effects of the existing substituents.
The C-6 methyl group is an activating, ortho,para-director, while the C-5 iodo group is a deactivating, ortho,para-director. In this case, the positions ortho to the methyl group are C-5 (already substituted) and C-7. The position para to the methyl group is C-3. The positions ortho to the iodo group are C-4 and C-6 (substituted). The position para to the iodo group is not on the ring. Given the strong activating effect of the methyl group, electrophilic substitution is most likely to be directed to the C-7 and C-4 positions. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ or Cl₂) would likely yield a mixture of 4- and 7-substituted products, with the precise ratio depending on steric factors and reaction conditions.
Oxidative Functionalizations Mediated by Hypervalent Iodine Reagents
Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are versatile and environmentally friendly oxidants used in a wide array of synthetic transformations. nih.govacs.org These reagents can mediate reactions like oxidative cyclizations, C-H aminations, and other functionalizations under mild conditions. nih.govdovepress.comhbni.ac.in
While specific studies on the reaction of this compound with hypervalent iodine reagents are not extensively documented, the known reactivity of these reagents with heterocycles suggests potential applications. dovepress.com For example, hypervalent iodine-mediated intramolecular C-H amination is a known method for constructing N-heterocycles. iosrjournals.org It is plausible that under appropriate conditions, these reagents could be used to introduce new functional groups onto the indazole core or to facilitate cyclization reactions involving substituents attached to the ring. For instance, an N-H indazole could potentially undergo oxidative C-N bond formation. hbni.ac.in These reagents are known to facilitate the synthesis of various heterocycles through the oxidative formation of C-C, C-O, and C-N bonds. nih.gov
Application of Iodine(III) Compounds in Selective Transformations
Hypervalent iodine(III) reagents, such as [bis(acetoxy)iodo]benzene (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are prized in organic synthesis for their ability to mediate a wide array of oxidative transformations under mild conditions. nih.govbeilstein-journals.org Their applications include oxidative cyclizations, aminations, and functionalizations of C-H bonds. nih.govresearchgate.net
While specific studies detailing the reaction of this compound with iodine(III) compounds are not prevalent in the reviewed literature, the known reactivity of the indazole nucleus and related heterocycles allows for postulation of potential transformations. nih.gov For instance, iodine(III) reagents have been employed in metal-free C-N bond-forming reactions to construct heterocyclic skeletons. nih.gov Recently, a three-component N-vinylation of various azoles, including indazole, was achieved using benziodoxole triflate, a type of iodine(III) reagent. This reaction proceeds in a trans-selective manner to afford N-alkenylated azoles, which can be further functionalized. beilstein-journals.org Such a reaction could potentially be applied to this compound to introduce a vinyl group at the N1 or N2 position.
Furthermore, hypervalent iodine reagents are known to facilitate C-H functionalization. researchgate.net It is conceivable that under specific conditions, these reagents could be used to introduce functionalities onto the indazole core of this compound, although regioselectivity would be a critical consideration.
Redox Reactions and Functional Group Transformations
The functional groups of this compound—the methyl group and the iodine atom—are amenable to various redox manipulations and transformations. Redox reactions involve the change in oxidation states of reactants through the transfer of electrons. wikipedia.org
Oxidation: The methyl group at the C6 position is a primary site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide could potentially convert the methyl group into a carboxylic acid (6-carboxy-5-iodo-1H-indazole) or, under milder conditions, an aldehyde (5-iodo-1H-indazole-6-carbaldehyde). This type of transformation is known for methyl-substituted aromatic and heterocyclic systems. nih.gov
Reduction: The iodine atom at the C5 position can be removed via reductive dehalogenation. This can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), which would yield 6-methyl-1H-indazole. This reaction is a common strategy in organic synthesis to remove halogen atoms after they have served their purpose as directing groups or as handles for cross-coupling reactions.
The table below summarizes potential redox transformations for this compound based on the general reactivity of its functional groups.
| Transformation | Reagent Example(s) | Potential Product |
| Oxidation of Methyl Group | Potassium Permanganate (KMnO₄) | 6-Carboxy-5-iodo-1H-indazole |
| Reductive Deiodination | H₂, Pd/C | 6-Methyl-1H-indazole |
Exploration of N-Functionalization Routes
The nitrogen atoms of the indazole ring are key sites for derivatization, with N-functionalization being a critical step in modifying the compound's properties and in the synthesis of more complex molecules. The reaction can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant focus of synthetic studies. nih.govresearchgate.net
A specific instance of N-functionalization for this compound is documented in a 2024 patent application. google.comgoogle.com In this procedure, the compound is treated with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of 4-methylbenzenesulfonic acid. This reaction protects the indazole nitrogen, likely at the more sterically accessible N1 position, yielding 5-iodo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. google.comgoogle.com
Broader studies on the N-alkylation of the indazole scaffold have explored various conditions to control the N1/N2 regioselectivity. The choice of base and solvent plays a crucial role. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated product, which is typically the thermodynamically more stable isomer. nih.govbeilstein-journals.org Conversely, conditions that favor kinetic control can lead to a higher proportion of the N2-alkylated isomer. researchgate.netconnectjournals.com For 3-halo-substituted indazoles, alkylation with alkyl halides under basic conditions (NaH in THF or cesium carbonate in DMF) has shown a preference for the N1 regioisomer, highlighting the influence of steric hindrance from the C3 substituent. beilstein-journals.org
N-Arylation, another important functionalization, is commonly achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. acs.orgorganic-chemistry.org These methods allow for the introduction of various aryl and heteroaryl groups onto the indazole nitrogen, significantly expanding the structural diversity of accessible derivatives.
The table below outlines common N-functionalization strategies applicable to the iodo-indazole scaffold.
| Reaction Type | Reagent(s) | Product Type | Typical Conditions |
| N-Protection | 3,4-Dihydro-2H-pyran (DHP), p-TsOH | N-(Tetrahydro-2H-pyran-2-yl)indazole | THF, 50 °C google.comgoogle.com |
| N-Alkylation | Alkyl Halide, NaH | N1-Alkylindazole (major) | THF nih.govbeilstein-journals.org |
| N-Alkylation | Alkyl Halide, Cs₂CO₃ | N1/N2-Alkylindazole mixture | DMF beilstein-journals.org |
| N-Arylation | Aryl Iodide, CuI, Diamine Ligand | N-Arylindazole | Dioxane, 110 °C acs.org |
| N-Arylation | Aryl Bromide, Pd Catalyst, Ligand | N-Arylindazole | Toluene, heat nih.gov |
Advanced Characterization Techniques in Chemical Research of Indazole Compounds
Spectroscopic Elucidation of Molecular Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Regioselectivity
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of specific nuclei, allowing for the mapping of the molecular skeleton and the definitive assignment of substituent positions (regioselectivity). For indazole derivatives, NMR is crucial for distinguishing between isomers that might arise during synthesis. acs.orgnih.gov
The characterization of 5-iodo-6-methyl-1H-indazole involves the application of ¹H, ¹³C, and potentially ¹⁵N NMR spectroscopy. Each provides a unique and complementary piece of the structural puzzle.
¹H NMR: This technique identifies the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the N-H proton, the aromatic protons, and the methyl group protons. The N-H proton typically appears as a broad singlet at a high chemical shift (downfield), often above 10 ppm, a characteristic feature of the indazole ring system. The methyl group protons would present as a sharp singlet, with a chemical shift anticipated around 2.4-2.6 ppm. The aromatic protons on the indazole core would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm), with their splitting patterns and chemical shifts confirming the 5-iodo-6-methyl substitution pattern.
¹³C NMR: This spectrum reveals the number of non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would display eight distinct signals corresponding to each carbon atom. The methyl carbon would appear at a low chemical shift (upfield), while the six aromatic carbons of the indazole ring would resonate at higher shifts. The carbon atom bonded to the iodine (C5) would be significantly influenced by the heavy atom effect. This technique is invaluable for confirming the core structure and the position of the substituents on the benzene (B151609) portion of the indazole ring. researchgate.net
¹⁵N NMR: As a heterocycle containing two nitrogen atoms, ¹⁵N NMR can provide direct insight into the electronic structure of the indazole ring. acs.orgnih.gov The chemical shifts of N1 and N2 are sensitive to tautomerism and substitution, making ¹⁵N NMR a useful tool for distinguishing between N1-H and N2-H tautomers, which is a key characteristic of the indazole system. nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Specific experimental data for this compound is not widely published; values are estimated based on analogous structures.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | N-H | > 10.0 | Broad Singlet |
| ¹H | Aromatic-H | 7.0 - 8.5 | Singlets / Doublets |
| ¹H | Methyl (-CH₃) | 2.4 - 2.6 | Singlet |
| ¹³C | Aromatic-C | 110 - 145 | - |
| ¹³C | C-I | ~90 | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3500 (Broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N / C=C | Ring Stretching | 1650 - 1450 |
| C-N | Stretching | 1350 - 1250 |
The most prominent feature would be a broad absorption band in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond stretching vibration. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ would contain a series of sharp peaks corresponding to the C=C and C=N stretching vibrations of the aromatic and pyrazole (B372694) rings. Finally, a weak absorption in the far-infrared region (500-600 cm⁻¹) would indicate the presence of the C-I bond.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition and molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula.
For this compound (C₈H₇IN₂), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The calculated monoisotopic mass for the neutral molecule is 273.9654 g/mol . In practice, analysis is often performed on the protonated molecule, [M+H]⁺.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential molecules with the same nominal mass. acs.org
Crystallographic Analysis
While spectroscopic methods provide data on molecular structure, crystallographic analysis offers a definitive and highly detailed three-dimensional picture of the molecule in the solid state.
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. This technique involves passing X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular geometry and the regiochemistry of the substituents. acs.orgebi.ac.uk
For this compound, an X-ray crystal structure would provide several key pieces of information:
Unambiguous Confirmation of Connectivity: It would definitively prove the attachment of the iodine atom at position C5 and the methyl group at C6.
Tautomer and Conformation: The analysis would show which nitrogen atom (N1 or N2) bears the hydrogen atom in the solid state, resolving any tautomeric ambiguity.
Intermolecular Interactions: It would reveal how individual molecules pack together in the crystal lattice, detailing any hydrogen bonding (e.g., involving the N-H group) or other intermolecular forces that stabilize the solid-state structure. beilstein-journals.org
Although a crystal structure for this compound is not publicly deposited in crystallographic databases, this technique remains the ultimate arbiter for structural assignment in chemical research. ebi.ac.ukunil.ch
Table 4: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₇IN₂ |
| 5-Bromo-3-iodo-6-methyl-1H-indazole | C₈H₆BrIN₂ |
| 5-Iodo-1H-indazole-3-carboxaldehyde | C₈H₅IN₂O |
| 5-iodo-6-methyl-1,3-benzoxazole | C₈H₆INO |
| 3-Iodo-6-methyl-5-nitro-1H-indazole | C₈H₆IN₃O₂ |
Addressing Structural Disorder in Indazole Derivatives
Structural disorder is a significant phenomenon in the solid-state chemistry of indazole derivatives, influencing their physical and chemical properties. This disorder can manifest as tautomerism, polymorphism, or positional disorder within the crystal lattice. The indazole core itself can exist in two common tautomeric forms, 1H-indazole and 2H-indazole, which can lead to structural complexities. tandfonline.com Addressing and characterizing this disorder requires sophisticated analytical techniques that provide detailed insight into molecular and supramolecular arrangements.
The combined use of X-ray crystallography, solid-state NMR (ssNMR), and computational methods like Density Functional Theory (DFT) has proven to be a powerful strategy for elucidating complex structural features in indazole compounds. researchgate.net Crystallography can reveal the precise atomic coordinates in a single crystal, but in cases of disorder, it may show averaged positions or partial occupancies for certain atoms. For instance, studies on indazolinones, which are structurally related to indazoles, have demonstrated intermolecular proton transfer in the solid state, a dynamic form of disorder. researchgate.net
In situations where crystal structures exhibit disorder, techniques like ssNMR become invaluable. They can distinguish between different tautomers or conformers present in the bulk material, providing information that complements the long-range order data from diffraction. researchgate.net Attempts to understand the interaction of indazole derivatives with biological targets, such as the glucocorticoid receptor, have also highlighted the challenges in crystallization and the need for advanced modeling to interpret the binding modes, which can be influenced by the ligand's structural flexibility. pnas.org While specific crystallographic studies detailing structural disorder for this compound are not prominent in the surveyed literature, the techniques applied to analogous compounds are directly relevant for its characterization.
Table 1: Techniques for Characterizing Structural Disorder in Indazole Derivatives
| Technique | Application | Findings in Indazole Derivatives | Citations |
|---|---|---|---|
| X-Ray Crystallography | Determines atomic and molecular structure | Used to determine binding modes and identify intermolecular interactions like hydrogen bonding in indazole derivative dimers. pnas.orgiucr.org | pnas.orgiucr.org |
| Solid-State NMR (ssNMR) | Characterizes molecular structure and dynamics in solid materials | Confirms tautomeric forms and investigates dynamic processes like intermolecular proton transfer. researchgate.net | researchgate.net |
| DFT Calculations | Complements experimental data with theoretical models | Supports the interpretation of NMR and crystallographic data, helping to understand phenomena like proton transfer. researchgate.net | researchgate.net |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are indispensable tools in the synthesis and purification of indazole derivatives, including this compound. They are routinely employed to monitor the progress of chemical reactions and to isolate desired products from complex reaction mixtures, ensuring high purity of the final compounds. google.comnih.gov The choice of chromatographic method and conditions is critical for achieving efficient separation of products, starting materials, and byproducts, as well as for separating closely related isomers. google.com
Thin Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of a reaction. nih.gov By spotting the reaction mixture on a TLC plate at various time intervals, chemists can visualize the consumption of reactants and the formation of products. For instance, in the synthesis of various indazole derivatives, TLC was used to determine the completion of reactions, with monitoring times ranging from 5 to 8 hours. nih.gov This allows for precise control over reaction conditions and helps in deciding the optimal time for workup.
Column chromatography is the most prevalent method for the purification of indazole derivatives on a laboratory scale. google.comnih.govrsc.org This technique utilizes a solid stationary phase, most commonly silica (B1680970) gel of varying mesh sizes (e.g., 40–63 μm, 60–120 mesh, or 200–300 mesh), packed into a column. nih.govrsc.orgmdpi.com The crude product mixture is loaded onto the column and eluted with a solvent system (mobile phase). The separation is based on the differential adsorption of the components to the silica gel. Modern automated flash chromatography systems are also used for efficient purification. google.com The selection of the eluent system is crucial for effective separation; common systems for indazole derivatives include mixtures of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and ethyl acetate. mdpi.comresearchgate.net Through column chromatography, single isomer compounds with purities exceeding 99% can be obtained. google.com
Table 2: Examples of Chromatographic Conditions for Indazole Derivative Purification
| Indazole Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Purpose | Citations |
|---|---|---|---|---|
| General Indazole Derivatives | Silica gel (200–300 mesh) | Not specified | Purification of intermediates and final products | nih.gov |
| General Indazole Derivatives | Silica gel (40–63 μm) | Not specified | Purification | rsc.org |
| 3-Aryl-1H-indazoles | Silica gel (60–120 mesh) | 20% ethyl acetate in hexane | Purification of coupled products | mdpi.com |
| Indazole-Sulfonamides | Silica gel | Dichloromethane/Ethyl Acetate (8:2 v/v) | Purification of final product | researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design Approaches
Impact of Substituent Type and Position on Molecular Properties
The biological activity of indazole-based compounds is significantly influenced by the nature and placement of substituents on the indazole core. The strategic placement of different functional groups can modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets. ontosight.ai
Modifications to the indazole core are a key strategy for enhancing interactions with molecular targets. The indazole ring itself is often crucial for establishing key binding interactions. nih.govtandfonline.com For instance, in the context of kinase inhibition, the indazole scaffold can occupy the space between the hinge region and gatekeeper residues of the enzyme's binding site. tandfonline.com
Systematic optimization of substituents on the indazole ring has been shown to be a fruitful approach. For example, introducing various heterocyclic rings or functional groups at different positions can significantly impact biological potency. nih.gov Studies on indazole derivatives have revealed that the indazole ring is often the preferred heterocyclic core over others like benzoimidazole or imidazopyridine for certain biological activities. nih.gov The introduction of different substituted aromatic groups at the C-5 position of the indazole through methods like Suzuki coupling allows for the exploration of interactions with multiple targets and an understanding of how different substituents affect biological activity. mdpi.com
The presence and position of halogen and alkyl groups on the indazole ring play a pivotal role in determining the activity and selectivity of compounds like 5-iodo-6-methyl-1H-indazole.
Halogen Groups: Halogen substituents, such as the iodine atom at the C-5 position, can significantly enhance biological activity. nih.gov The iodine at the C-3 position is a common feature in many synthetic precursors for creating diverse indazole libraries through cross-coupling reactions. rsc.orgmdpi.com In some series of indazole-based compounds, halogen substitution has been found to be more potent than alkyl substitution. nih.gov For instance, derivatives with a halogen substituent on the indazole ring have demonstrated higher activity against certain cancer cell lines compared to the reference compound sorafenib. nih.gov The position of the halogen is also critical; for example, fluoro substitution at the ortho position of a connected benzene (B151609) ring led to better inhibitory activity than substitutions at the meta or para positions. nih.gov In the case of 3-iodo indazoles, the steric influence of the halogen at the C-3 position contributes to a preference for N-1 regioisomer formation during alkylation reactions. beilstein-journals.org
Alkyl Groups: The methyl group at the C-6 position in this compound also contributes to the molecule's properties. The methyl group can influence the electronic environment of the ring and provide steric bulk, which can affect binding to target proteins. nih.gov For example, the addition of a methyl group on the indazole phenyl ring has been shown to cause a remarkable increase in the activity of certain kinase inhibitors. nih.gov However, in other cases, the replacement of a methyl group with a more electron-withdrawing group or a group capable of forming hydrogen bonds can lead to enhanced activity. nih.gov The steric bulk of alkyl groups can also influence the regioselectivity of reactions, with larger groups at the C-3 position favoring the formation of the N-1 regioisomer. beilstein-journals.org
The interplay between the electron-withdrawing nature of the iodine and the electron-donating nature of the methyl group in this compound creates a unique electronic and steric profile that dictates its biological interactions.
| Substituent | Position | General Impact on Activity/Selectivity |
| Iodine | 5 | Can enhance biological activity. nih.gov Acts as a versatile handle for further chemical modifications. rsc.orgmdpi.com |
| Methyl | 6 | Can increase activity through steric and electronic effects. nih.gov Influences regioselectivity of reactions. beilstein-journals.org |
| Halogen (general) | Varies | Often leads to higher potency compared to alkyl groups. nih.gov Position is critical for activity. nih.gov |
| Alkyl (general) | Varies | Can increase activity, but effects are context-dependent. nih.gov Steric bulk can direct reaction outcomes. beilstein-journals.org |
Modifications to the Indazole Core for Enhanced Interactions
Computational Approaches in SAR Elucidation
Computational methods are indispensable tools in modern drug discovery for elucidating Structure-Activity Relationships (SAR). These approaches provide valuable insights into how a molecule like this compound might interact with its biological target, thereby guiding the design of more effective compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding modes of indazole derivatives and to rationalize their biological activities. derpharmachemica.comderpharmachemica.com For instance, docking studies have been used to show how indazole derivatives can bind to the active site of enzymes like kinases, forming key interactions with amino acid residues such as Arg115 and Met374. derpharmachemica.com
In the context of this compound, docking simulations can help to visualize how the iodine and methyl groups fit into the binding pocket of a target protein. These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. nih.gov The results of molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. jocpr.comresearchgate.net For example, if a docking study reveals a void in the binding pocket near a particular substituent, medicinal chemists can design new analogs with larger groups at that position to fill the void and potentially increase potency.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govaboutscience.eu By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties or structural features that are most important for activity.
Both 2D- and 3D-QSAR models have been developed for various series of indazole derivatives to predict their anticancer and other biological activities. researchgate.netresearchgate.net These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.netlongdom.org For example, a 2D-QSAR model for indazole derivatives as TTK inhibitors showed a high correlation coefficient, indicating its predictive accuracy. researchgate.net Similarly, 3D-QSAR studies have been used to create steric and electrostatic maps that provide a structural framework for designing new inhibitors. nih.gov While specific QSAR models for this compound are not detailed in the provided context, the general applicability of QSAR to indazole derivatives suggests its utility in understanding the SAR of this compound.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the geometry, reactivity, and spectroscopic properties of compounds like this compound. researchgate.net
A key application of DFT in indazole chemistry is the study of tautomerism. researchgate.net Indazoles can exist in two main tautomeric forms, 1H- and 2H-indazole. DFT calculations have shown that the 1H-tautomer is generally the more stable form. researchgate.netwuxibiology.com The presence of substituents, such as the methyl group at position 6 and the electron-withdrawing iodine at position 5, can further influence the tautomeric equilibrium by stabilizing the 1H-form through steric and electronic effects. DFT calculations can also predict the energy gap between tautomers, with substituents like bromine and iodine likely increasing this gap and further favoring the 1H-form. This is crucial as the tautomeric form of the indazole can significantly impact its biological activity and reactivity. researchgate.net DFT can also be used to understand reaction mechanisms, such as the regioselectivity of N-alkylation, by calculating the activation energies for different reaction pathways. wuxibiology.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Fragment-Based Drug Design (FBDD) Strategies Employing Indazole Cores
Fragment-Based Drug Design (FBDD) is a drug discovery paradigm that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. numberanalytics.comgu.se These initial hits are then progressively optimized and grown into more potent lead compounds. numberanalytics.com The indazole scaffold is recognized as a "privileged fragment" in FBDD due to its favorable properties, including its ability to form key interactions with protein targets and its synthetic tractability. pharmablock.com
A notable application of FBDD involving an indazole core is in the discovery of inhibitors for Methionine aminopeptidase-2 (MetAP2), a target for obesity treatment. nih.gov In this campaign, fragment library screening identified an indazole fragment with moderate affinity but high ligand efficiency (LE). drugdiscoverychemistry.com The co-crystal structure of this indazole fragment bound to MetAP2 revealed crucial interactions: the N2-nitrogen of the indazole ring coordinates with one of the metal ions in the active site, while the N1-nitrogen forms a water-mediated interaction with the other metal ion.
Structure-activity relationship (SAR) studies demonstrated that substitutions on the indazole core were critical for enhancing potency. Specifically, introducing substituents at the 6-position, which is adjacent to the 5-iodo and 6-methyl positions in the titular compound, was found to be vital. This position orients into a hydrophobic pocket of the MetAP2 active site, and filling this pocket can increase affinity by over 100-fold compared to the unsubstituted core. Further optimization, such as placing an aryl group at the 4-position, fills another hydrophobic cleft and can boost potency by an additional 5- to 10-fold. This systematic, structure-guided growth of the initial indazole fragment led to the development of potent and efficient MetAP2 inhibitors. nih.gov
The versatility of the indazole scaffold in FBDD has also been demonstrated in the development of inhibitors for other targets, such as Aurora kinases and bacterial DNA ligase. researchgate.netresearchgate.net For instance, an in silico FBDD approach was used to guide the optimization of indazole derivatives as potent Aurora kinase inhibitors. researchgate.net In another example, a 6-azaindazole analogue was developed from a fragment hit to produce a nanomolar inhibitor of bacterial DNA ligase, highlighting the scaffold's utility in generating novel antibacterial agents. researchgate.net
Table 1: FBDD Progression of Indazole-Based MetAP2 Inhibitors
| Compound/Core | Key Structural Feature | Biochemical Activity (pIC50) | Design Rationale & SAR Insights | Reference |
| Indazole Fragment Hit | Unsubstituted Core | 5.6 | Initial hit with high ligand efficiency (LE). N1 and N2 nitrogens coordinate with active site metal ions. | |
| 6-Substituted Indazole | Substituent fills adjacent hydrophobic pocket | >7.6 (>100-fold improvement) | Filling the pocket normally occupied by the terminal methionine of endogenous ligands dramatically increases potency. | |
| 4,6-Disubstituted Indazole | Aryl group at 4-position fills hydrophobic cleft | Further 5-10 fold potency boost | Additional hydrophobic interactions gained by filling the cleft between Tyr444 and His339. | |
| Pyrazolo[4,3-b]indole | Tricyclic core designed from indazole SAR | Potent Inhibition | Designed to maintain key interactions of the indazole series while protruding deeper into a lipophilic pocket. | nih.gov |
Bioisosteric Replacements for Optimization of Biological Activity
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for lead optimization, where a part of a molecule is exchanged for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. oup.com The indazole nucleus is a versatile bioisostere, frequently used to replace other common functional groups like phenol (B47542) and indole (B1671886). pharmablock.comnih.gov
Indazole as a Phenol Bioisostere:
The phenol moiety is common in drug candidates but is often susceptible to rapid metabolism, particularly phase II glucuronidation, which can lead to poor oral bioavailability. pharmablock.comnih.gov The indazole ring serves as an excellent bioisosteric replacement for phenol. pharmablock.com It maintains the crucial hydrogen bond donor capability via its N-H group, similar to the phenol's hydroxyl group. pharmablock.comnih.gov However, indazole-based bioisosteres are generally more lipophilic and less susceptible to the metabolic conjugation that plagues phenols. pharmablock.com
A clear example is in the development of negative allosteric modulators for the GluN2B subunit of NMDA receptors. Researchers replaced a phenol group in a series of potent antagonists with an indazole ring. nih.gov The resulting indazole compounds retained high affinity and inhibitory activity, with molecular dynamics simulations confirming they maintained the same interactions within the binding site as their phenolic counterparts. Crucially, the indazole derivatives were not conjugated with glucuronic acid, successfully mitigating the primary metabolic liability of the original series. nih.gov
Indazole as an Indole and Catechol Bioisostere:
The indazole ring is also considered a bioisostere of indole. pharmablock.com Like indole, it possesses an N-H group that can act as a hydrogen bond donor. A key advantage of the indazole is its additional nitrogen atom, which can serve as a hydrogen bond acceptor, potentially leading to improved affinity for the target protein. pharmablock.com This feature makes it a privileged scaffold for many kinase inhibitors. pharmablock.com
Furthermore, the indazole nucleus has been successfully employed as a bioisosteric replacement for the catechol moiety in various therapeutic agents. google.comwipo.int This replacement in compounds like calcium channel antagonists and protein tyrosine kinase inhibitors has been shown to retain or even improve the biological activity of the original catechol-containing molecule. google.com
Table 2: Comparison of Phenol and its Indazole Bioisostere
| Feature | Phenol Moiety | Indazole Moiety | Consequence of Bioisosteric Replacement | Reference |
| Hydrogen Bonding | Donor (-OH group) | Donor (-NH group), Acceptor (pyridine-like N) | Maintained H-bond donor capacity; adds H-bond acceptor potential, which can improve target affinity. | pharmablock.comnih.gov |
| Metabolism | Prone to rapid Phase II glucuronidation | Significantly less susceptible to glucuronidation | Improved metabolic stability and oral bioavailability. | pharmablock.comnih.gov |
| Lipophilicity | Less lipophilic | Generally more lipophilic | Can influence solubility, cell permeability, and plasma protein binding. | pharmablock.com |
| Biological Activity | Potent but metabolically liable | Potency and affinity are often retained or improved | Leads to drug candidates with a better overall pharmacological profile. | nih.govgoogle.com |
Mechanistic Biological Investigations and Potential Research Applications
Interaction with Biological Targets: Research on Binding Affinity and Specificity
The biological activity of indazole derivatives is fundamentally linked to their ability to interact with specific biological targets, primarily enzymes and receptors. Substituents on the indazole ring, such as iodine and methyl groups, play a crucial role in determining the compound's binding affinity and specificity. The iodine atom can enhance halogen bonding and molecular weight, which influences receptor binding, while a methyl group can improve lipophilicity and metabolic stability.
Indazole derivatives have been extensively studied as inhibitors of various enzymes critical to cellular processes, particularly those involved in cancer progression.
Kinase Inhibition: Many indazole-containing compounds have been developed as potent kinase inhibitors. rsc.org For instance, METHYL 5-IODO-1H-INDAZOLE-3-CARBOXYLATE is used as a reactant in the preparation of indazole-pyridine based protein kinase B (Akt) inhibitors. lookchem.com These inhibitors are significant as the Akt pathway is crucial for cell survival and growth and is often dysregulated in cancer. lookchem.com Other indazole derivatives have shown inhibitory activity against receptor tyrosine kinases like EGFR, FGFR, and VEGFR, as well as serine/threonine kinases such as aurora kinase and cyclin-dependent kinase (CDK2). nih.govrsc.org One study identified a series of 6-position substituted indazole derivatives, with compounds 6f , 6i , 6j , and 6s showing the most potent inhibitory activity against EGFR, CDK2, and c-Met. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a key enzyme in immune regulation, and its inhibition is a promising strategy in cancer immunotherapy. The indazole ring, being a bioisostere of the indole (B1671886) ring in tryptophan, serves as a structural foundation for designing new IDO1 inhibitors. rsc.org Research has led to the development of N-hydroxy-1H-indazole-3-carboxamide derivatives as potent and selective IDO1 inhibitors. researchgate.net In one study, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ) not only showed potent antiproliferative activity but also remarkably suppressed IDO1 protein expression in human colorectal cancer cells (HCT116). rsc.org Molecular docking simulations suggest that such compounds bind to the IDO1 active site, with interactions stabilized by key residues like Ser167 and Phe226. rsc.org
The following table summarizes the inhibitory activity of selected indazole derivatives against various enzymes.
| Compound | Target Enzyme(s) | IC50 Value | Cell Line |
| 7g | EGFR | 87-107 nM (range for 7e, 7g, 7k, 7n, 7o) | - |
| 6f, 6i, 6j, 6s | EGFR, CDK2, c-Met | Potent Inhibition | - |
| 3a, 3b | HDAC6 | 9.1 nM, 9.0 nM | - |
| 36 | IDO1 | - | HCT116 |
| 129, 130 | PDK1 | 80 nM, 90 nM | - |
This table presents data from multiple research studies on various indazole derivatives and may not be directly representative of 5-iodo-6-methyl-1H-indazole itself.
The interaction of indazole derivatives extends to various cellular receptors. For instance, some derivatives have been investigated as serotonin (B10506) receptor antagonists, which could impact mood and anxiety regulation. smolecule.com A series of indazole arylsulfonamides were synthesized and evaluated as allosteric antagonists for the human CC-Chemokine Receptor 4 (CCR4). acs.org Structure-activity relationship (SAR) studies in this series revealed that small groups at the C6 position of the indazole ring were preferred for potent antagonism. acs.org While specific receptor binding data for this compound is not detailed in the provided context, the general findings for its analogs suggest that substituents at positions 5 and 6 are critical for determining receptor binding affinity and specificity. acs.org
Enzyme Inhibition Studies (e.g., Kinases, IDO1, MAPK1, ULK1)
Cellular Mechanism Studies of Indazole Derivatives
Beyond target binding, research has delved into the cellular consequences of these interactions, particularly focusing on anticancer effects.
Indazole derivatives have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. researchgate.netnih.gov In one study, a series of indazole derivatives substituted at the 6-position were tested, with compounds 6f , 6i , 6j , 6s , and 6n being the most effective, showing GI50 values ranging from 0.77 to 1.07 µM. nih.gov Another derivative, 2f , exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values between 0.23 and 1.15 µM. rsc.org A 3-(Indol-2-yl) indazole derivative, SMT-A07 , was found to be a highly efficient antitumor compound with IC50 values ranging from 0.09 to 1.19 μM in five different leukemia cell lines. nih.gov The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ) was particularly potent against human colorectal cancer cells (HCT116), with an IC50 value of 0.4 µM. rsc.org
The table below showcases the antiproliferative activity of various indazole derivatives in different cancer cell lines.
| Compound | Cell Line(s) | IC50 / GI50 Value (µM) | Reference Drug |
| 6c, 6e, 6f | Various | 0.45 - 0.91 | Doxorubicin |
| 6f, 6i, 6j, 6s, 6n | 4 human cancer cell lines | GI50: 0.77 - 1.07 | Doxorubicin (GI50 = 1.10) |
| 7g | A-549, MCF-7, HT-29 | Mean IC50: 0.90 | Doxorubicin (IC50 = 1.10) |
| 13a-13j | A549, MCF7, A375, HT-29 | 0.010 - 12.8 | Combretastatin-A4 (0.11 - 0.93) |
| SMT-A07 | 5 leukemia cell lines | 0.09 - 1.19 | - |
| 2f | Several cancer cell lines | 0.23 - 1.15 | - |
| 36 | HCT116 | 0.4 | - |
| 22 | HCT116 | 2.5 | - |
This table compiles data from various studies on different indazole derivatives. The specific cell lines and conditions may vary between studies.
The antiproliferative effects of indazole derivatives are often mediated by the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Apoptosis Induction: Several indazole derivatives have been shown to be potent inducers of apoptosis. researchgate.net For example, compound 2f promoted apoptosis in the 4T1 breast cancer cell line, an effect linked to the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Similarly, compounds 6f , 6n , and 6s induced apoptosis through the overexpression of cytochrome C, activating the intrinsic apoptotic pathway. nih.gov Another study found that certain derivatives caused a remarkable overexpression of caspase-3 protein levels. researchgate.net The compound SMT-A07 induced apoptosis in HL60 and NB4 leukemia cells, evidenced by DNA fragmentation and the activation of the caspase cascade, including caspase-8 and caspase-3. nih.gov
Cell Cycle Arrest: In addition to apoptosis, indazole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. Compound 6e was found to induce cell cycle arrest at the G2/M phase. researchgate.net The suppressive activity of compound 36 in HCT116 cells was also related to G2/M cell cycle arrest. rsc.org In other cases, treatment with indazole derivatives led to an increase in the G0/G1 phase population in K562 cells, suggesting an inhibition of cell cycle progression.
Investigations into Antiproliferative Activity in Research Cell Lines
Comparative Biological Activity within Indazole Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of indazole derivatives. Comparing analogues allows researchers to understand how specific structural modifications affect potency and selectivity.
For instance, a study on 6-substituted aminoindazole derivatives highlighted the importance of a methyl group at the C-3 position of the indazole ring for potent cytotoxicity against HCT116 cells. rsc.org The same study showed that removing the methyl group from C-3 or relocating it from N1 to N2 generally decreased antiproliferative activity. rsc.org In a series of 2,3-diphenyl-2H-indazole derivatives, while most compounds were potent antiprotozoal agents, their activity was often equal to or lower than their corresponding 2-phenyl-2H-indazole analogs, indicating that the addition of the second phenyl group did not consistently improve potency. nih.gov
In the development of CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups were the more potent substituents at the C4 position of the indazole ring, while only small groups were tolerated at C5, C6, or C7, with C6 analogues being preferred. acs.org Research on 3-iodo-6-methyl-5-nitro-1H-indazole suggests that the synergistic effects of its substituents lead to superior kinase inhibition compared to analogs lacking either the iodine or the nitro group. These comparative studies underscore the fine-tuning required in the design of indazole-based compounds to achieve desired biological effects.
Analysis of Structure-Bioactivity Relationships
The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. nih.gov The structure of this compound, featuring an iodine atom at the C5 position and a methyl group at the C6 position, is a key determinant of its biological profile.
The introduction of halogen atoms, such as iodine, into the indazole ring is a common strategy in medicinal chemistry to enhance biological activity. The iodine substituent in this compound can participate in halogen bonding, a type of non-covalent interaction that can influence a molecule's binding affinity and selectivity for biological targets like enzymes or receptors. This interaction can be crucial for the modulation of their activity.
The methyl group at the C6 position also plays a role in the molecule's bioactivity. Methyl groups can impact the compound's lipophilicity, which affects its ability to cross cell membranes. Furthermore, the position of the methyl group can influence the electronic properties of the indazole ring system, which in turn can affect its interaction with biological targets. beilstein-journals.org
Studies on related substituted indazoles have provided insights into structure-activity relationships. For instance, research on various indazole derivatives has shown that the type and position of substituents are critical for their anticancer and antimicrobial properties. researchgate.netrsc.org
Synergistic Effects of Substituents on Biological Potency
The combination of the iodo and methyl substituents on the indazole core of this compound may lead to synergistic or additive effects on its biological potency. While direct studies on the synergistic effects for this specific compound are not extensively documented, research on analogous compounds provides valuable insights.
For example, a study on 3-iodo-6-methyl-5-nitro-1H-indazole highlighted the synergistic effects of its substituents, showing superior kinase inhibition compared to analogs lacking either the iodine or the nitro group. This suggests that the interplay between different functional groups can significantly enhance biological activity. The iodine atom's ability to form halogen bonds, combined with the methyl group's influence on lipophilicity and metabolic stability, could result in a molecule with enhanced therapeutic potential.
The electronic effects of the iodo and methyl groups are also important. The iodine atom is an electron-withdrawing group, while the methyl group is electron-donating. Their combined presence on the indazole ring can create a unique electronic environment that may be favorable for binding to specific biological targets.
Antimicrobial Research Applications
Indazole derivatives have been widely investigated for their potential as antimicrobial agents. nih.gov The unique structural features of this compound make it a candidate for antimicrobial research.
Assessment of Antimicrobial Effects Against Bacterial Strains
While specific data on the antimicrobial activity of this compound is limited, studies on similar halogenated and methylated indazoles and related heterocyclic compounds suggest potential efficacy against various bacterial strains. For instance, derivatives of 6-bromo-5-iodo-1H-indazole have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.
A study on newly synthesized indazole analogs demonstrated good antibacterial activities against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net Another study on 5-methyl-1-(4-(6-methylimidazo[1,2-b]isoxazol-3-yl)phenyl)-3-aryl-1,3,5-triazinane-2-thiones showed potent antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. These findings suggest that the structural motifs present in this compound could confer similar antimicrobial properties.
Table 1: Antimicrobial Activity of Related Indazole Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Activity/Observation | Reference |
|---|---|---|---|
| 6-Bromo-5-iodo-1H-indazole derivatives | Gram-positive and Gram-negative bacteria | Investigated for antimicrobial properties. | |
| Novel Indazole Analogs | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae | Good antibacterial activities observed. | researchgate.net |
Molecular Basis of Antimicrobial Action
The molecular mechanisms underlying the antimicrobial action of indazole derivatives are diverse. One potential mechanism is the inhibition of essential bacterial enzymes. For example, some benzimidazole (B57391) derivatives, which are structurally related to indazoles, have been shown to target the FtsZ protein, which is crucial for bacterial cell division. nih.gov
Another possible mechanism involves the disruption of bacterial cell membranes or the inhibition of metabolic pathways. The lipophilic nature imparted by the methyl group in this compound could facilitate its interaction with and disruption of the bacterial cell membrane.
Molecular docking studies on other indazole derivatives have helped to identify potential molecular targets. For instance, docking studies of some indazole analogs with antibacterial activity suggested interactions with key amino acids in the active sites of bacterial proteins. researchgate.net Similar computational approaches could be employed to predict the molecular targets of this compound and guide further experimental investigations into its mechanism of action.
Emerging Research Applications and Methodological Advancements
5-Iodo-6-methyl-1H-indazole as a Synthetic Intermediate
The indazole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. benthamdirect.comambeed.com Within this class, halogenated indazoles such as this compound serve as crucial synthetic intermediates. lookchem.com The presence of both an iodine atom and a methyl group on the indazole ring allows for regioselective functionalization, making it a versatile precursor for more complex molecules.
This compound is a valuable building block for the synthesis of complex organic and heterocyclic compounds. lookchem.comcymitquimica.com Its utility stems from the reactivity of the carbon-iodine bond, which can be readily transformed through various cross-coupling reactions. This allows for the introduction of diverse substituents and the construction of elaborate molecular architectures. smolecule.com The indazole core itself is a key component in many pharmacologically active compounds. ambeed.com
The strategic placement of the iodo and methyl groups on the benzene (B151609) portion of the indazole ring guides further substitutions, enabling the targeted synthesis of specific isomers. This makes compounds like this compound fundamental starting materials in drug discovery and chemical research for creating novel derivatives with potential therapeutic applications. smolecule.com
As a reagent, this compound participates in a variety of organic transformations, primarily leveraging the reactivity of the iodine substituent. Halogenated indazoles are common precursors for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chim.it The iodine atom, being an excellent leaving group, facilitates reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.com These reactions allow for the arylation, vinylation, and alkynylation of the indazole core, respectively.
Furthermore, the iodine atom can be replaced through nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This versatility makes iodo-indazoles key intermediates for generating libraries of compounds for screening in drug development programs.
Table 1: Key Organic Transformations Involving Halogenated Indazoles
| Reaction Type | Reagents/Catalysts | Bond Formed | Description |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compounds, Palladium catalyst, Base | C-C | Forms biaryl compounds by coupling the iodo-indazole with a boronic acid or ester. mdpi.com |
| Heck Coupling | Alkenes, Palladium catalyst, Base | C-C | Attaches an alkene to the indazole ring at the position of the iodine atom. |
| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | C-C | Couples the iodo-indazole with an alkyne to form an alkynyl-indazole derivative. |
| Nucleophilic Substitution | Various nucleophiles (e.g., amines, thiols) | C-N, C-S, etc. | Replaces the iodine atom with another functional group. |
Building Block in the Construction of Complex Organic Molecules
Advancements in Indazole Synthesis Methodologies
The growing importance of indazole derivatives has spurred significant research into new and improved synthetic methods. benthamdirect.com Recent advancements have focused on enhancing efficiency, selectivity, and sustainability, leading to the development of green chemistry approaches and novel catalytic systems. benthamdirect.comingentaconnect.com
Traditional methods for synthesizing indazoles often involve harsh reaction conditions and the use of hazardous reagents. ajrconline.org In response, green chemistry principles are being increasingly applied to the preparation of these heterocycles. One notable advancement is the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods. ajrconline.orgeurekaselect.com
Another key area of development is the use of environmentally benign solvents. acs.org For example, PEG-400 has been successfully employed as a green solvent for the one-pot, three-component synthesis of 2H-indazoles. acs.org The development of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, further contributes to the sustainability of these processes by allowing for catalyst recycling and minimizing waste. acs.org
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Indazoles
| Feature | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation ajrconline.orgeurekaselect.com |
| Solvents | Often uses volatile organic compounds (VOCs) | Water, PEG-400, ionic liquids chim.itacs.org |
| Catalysts | Homogeneous catalysts, often requiring difficult separation | Heterogeneous nanocatalysts, recyclable systems acs.org |
| Reaction Time | Often several hours to days | Minutes to a few hours ajrconline.org |
| Byproducts | Can generate significant waste | Minimized byproducts, one-pot synthesis ajrconline.orgacs.org |
The regioselective functionalization of the indazole ring is crucial for tailoring its properties, and new catalytic systems have been central to these advancements. chim.it Transition-metal catalysis, particularly with palladium (Pd), copper (Cu), and rhodium (Rh), has enabled a wide range of C-H activation and cross-coupling reactions that were previously challenging. benthamdirect.comnih.govresearchgate.net
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for the C-3 functionalization of the 1H-indazole core. mdpi.com Recent research has focused on developing more active and recyclable palladium catalysts, including those immobilized on ionic liquids, to improve the scalability and cost-effectiveness of these transformations. mdpi.comresearchgate.net
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the direct annulation of various starting materials to form functionalized indazole derivatives in a single step. nih.gov Similarly, copper-catalyzed systems have been developed for various transformations, including the synthesis of 3-alkenyl-2H-indazoles and C-3 amination of 2H-indazoles. researchgate.net These advanced catalytic methods provide efficient and selective pathways to novel indazole structures. benthamdirect.com
Table 3: Examples of Modern Catalytic Systems for Indazole Synthesis and Functionalization
| Catalyst System | Transformation | Application | Source(s) |
|---|---|---|---|
| [Cp*RhCl₂]₂ / AgOAc | C-H Activation / Annulation | Synthesis of indazole derivatives from phthalazinones and allenes. | nih.gov |
| PdCl₂(dppf) in Ionic Liquid | Suzuki-Miyaura Cross-Coupling | C-3 arylation of 3-iodo-1H-indazole. | mdpi.comresearchgate.net |
| Cu(phen)(PPh₃)₂]NO₃ / Microwave | Multicomponent Cyclization | One-pot synthesis of disubstituted 2H-indazoles. | eurekaselect.com |
| CuO@C Nanoparticles | Three-Component Reaction | Green synthesis of 2H-indazoles in PEG-400. | acs.org |
| [Cp*RhCl₂]₂ / Cu(OAc)₂ | C-H Activation / C-N and N-N Bond Formation | Synthesis of substituted 1H-indazoles from N-H-imidates. | nih.gov |
Future Research Perspectives and Unaddressed Challenges
Exploration of Novel Synthetic Routes to Substituted Indazoles
Recent advancements include:
Nucleophilic Substitution of Hydrogen (SNH): A noteworthy development is the use of nucleophilic substitution of hydrogen for the synthesis of four-substituted indazoles. This method involves the regioselective reaction of N-alkyl-7-nitroindazoles with arylacetonitriles, offering a direct way to functionalize the indazole core. africaresearchconnects.com
Flow Chemistry: The application of flow chemistry presents a safe and scalable route to a variety of indazoles, including 3-amino and 3-hydroxy analogues. acs.org This technology allows for precise control over reaction parameters, leading to improved reproducibility and the potential for rapid, on-demand synthesis of multi-gram quantities. acs.org
Metal-Catalyzed Reactions: Silver(I)-mediated intramolecular oxidative C-H bond amination has emerged as a powerful tool for constructing 1H-indazoles, especially those with substituents at the 3-position that are difficult to access through other methods. bohrium.comacs.org Palladium-catalyzed cross-coupling reactions are also widely used for the synthesis of indazole derivatives. mdpi.comrsc.org
Future work in this area will likely focus on developing even more atom-economical and environmentally benign synthetic methodologies. The exploration of new catalysts and reaction conditions will be key to unlocking access to previously inaccessible indazole scaffolds.
Deepening Mechanistic Understanding of Biological Interactions
While many indazole derivatives have shown promising biological activity, a detailed understanding of their mechanisms of action at the molecular level is often lacking. For instance, indazole derivatives are known to interact with various biological targets, including enzymes and receptors, and can modulate their activity. Some indazole-based compounds have been investigated as inhibitors of kinases, which are crucial in cell signaling pathways.
To advance the therapeutic potential of these compounds, future research should focus on:
Target Identification and Validation: Identifying the specific molecular targets of bioactive indazole derivatives is a critical first step.
Binding Mode Analysis: Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed structural information about how these compounds interact with their biological targets.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds and evaluating the impact on biological activity can elucidate the key functional groups responsible for their effects. For example, the iodine atom in 5-iodo-6-methyl-1H-indazole can influence lipophilicity and metabolic stability, potentially affecting its pharmacokinetic properties. cymitquimica.com
A deeper mechanistic understanding will enable the rational design of more potent and selective drug candidates with improved therapeutic profiles.
Leveraging Computational Chemistry for Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For indazole derivatives, these approaches can be used to:
Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new indazole derivatives based on their chemical structures. researchgate.net Successful 2D and 3D-QSAR models have been built for indazole derivatives as anticancer agents, showing high correlation coefficients and predictive accuracy. researchgate.net
Simulate Ligand-Receptor Interactions: Molecular docking and molecular dynamics (MD) simulations can provide insights into the binding modes of indazole derivatives with their target proteins. bohrium.com These simulations can help to rationalize observed SAR data and guide the design of new compounds with enhanced binding affinity.
Predict ADMET Properties: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development, helping to identify compounds with favorable pharmacokinetic profiles. bohrium.com
The development of automated frameworks for data curation and the generation of predictive machine learning models is further enhancing the power of computational chemistry in drug discovery. chemrxiv.org Continued advancements in computational algorithms and hardware will further accelerate the discovery and optimization of novel indazole-based therapeutics.
Investigating Broader Biological and Chemical Applications of the Core Structure
The versatility of the indazole scaffold suggests that its applications extend beyond the currently explored areas. While significant research has focused on their anticancer and anti-inflammatory properties, there is potential for indazole derivatives in other therapeutic areas. researchgate.netmdpi.com
Future investigations could explore:
New Therapeutic Targets: Screening libraries of indazole derivatives against a wide range of biological targets could uncover novel therapeutic applications. The structural similarity of indazoles to other important heterocycles like indoles suggests a broad potential for biological activity. researchgate.netrsc.org
Materials Science: The unique electronic properties of some indazole derivatives make them interesting candidates for applications in materials science, such as in the development of dyes and other specialty chemicals.
Chemical Probes: Functionalized indazoles can serve as valuable chemical probes for studying biological processes. For example, their use as precursors for positron emission tomography (PET) tracers is an emerging area of research. smolecule.com
By expanding the scope of investigation, the full potential of the indazole core structure can be realized, leading to the development of new drugs, materials, and research tools.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 5-iodo-6-methyl-1H-indazole to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) based on analogous indazole syntheses. For example, using Pd-mediated cross-coupling for iodine incorporation or microwave-assisted synthesis to reduce reaction time . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can enhance purity. Monitor progress using TLC and HPLC (>95% purity threshold) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3, focusing on the deshielded indazole protons (δ 7.5–8.5 ppm) and methyl group (δ 2.5–3.0 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., N-H stretch ~3400 cm⁻¹, C-I stretch ~500 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolve crystal structure to verify regiochemistry and intermolecular interactions .
- Elemental Analysis : Validate empirical formula (C8H7IN2) with <0.4% deviation .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves .
- Cell Viability : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with cisplatin as a positive control .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid using HPLC-UV .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of the iodine substituent in this compound?
- Methodological Answer : Synthesize analogs replacing iodine with other halogens (Br, Cl) or hydrophobic groups. Compare bioactivity using standardized assays (e.g., IC50 values). Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .
Q. What strategies resolve contradictions in pharmacological data for this compound across studies?
- Methodological Answer : Conduct meta-analysis to identify variables (e.g., cell line heterogeneity, assay protocols). Replicate experiments under controlled conditions (e.g., same passage number, serum-free media). Use Bayesian statistics to quantify uncertainty .
Q. How to employ computational docking studies to predict the binding affinity of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs) to model ligand-protein interactions. Prioritize docking poses with iodine in hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS, analyzing RMSD and hydrogen bonding .
Q. What in vivo models are appropriate for assessing the pharmacokinetic properties of this compound?
- Methodological Answer :
- Rodent Models : Administer orally (10–50 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 3, 6, 12, 24 h for LC-MS/MS analysis .
- Tissue Distribution : Euthanize at peak plasma time, homogenize organs (liver, kidney), and quantify compound levels .
Q. How to design a robust experimental framework to ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Protocol Standardization : Pre-register methods (e.g., protocols.io ), detail reagent sources (e.g., Sigma-Aldridge, ≥97% purity) .
- Controls : Include vehicle (DMSO) and positive controls in all assays.
- Data Transparency : Share raw spectra, chromatograms, and statistical code via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
